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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is a
critical aspect of drug development and quality control. Establishing appropriate system
suitability parameters ensures that the analytical method is performing correctly and can
generate accurate and reliable data. This guide provides a comparative overview of system
suitability parameters from various published High-Performance Liquid Chromatography
(HPLC) methods for the determination of Sofosbuvir and its impurities.

Comparison of System Suitability Parameters

The following table summarizes key system suitability parameters from different validated RP-
HPLC methods for the analysis of Sofosbuvir and its impurities. These parameters are
essential for ensuring the performance of the chromatographic system.
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General USP
Parameter Method 1[1][2] Method 2[3] Method 3 Requirement[4
1
Sofosbuvir:
Tailing Factor (T)  1.366Phosphoryl <2.0 Not Specified <20
impurity: 1.269
Sofosbuvir:
Theoretical 6144.731Phosph
_ _ > 5000 > 2000 > 2000
Plates (N) oryl impurity:
9453.104
> 2.0 (between
9.617 (between
) ) N N analyte and
Resolution (Rs) Sofosbuvir and Not Specified Not Specified )
] ) closest eluting
impurity)
peak)
Relative
Standard < 2.0% (for
Deviation <2.0% Not Specified <2.0% replicate
(%RSD) of Peak injections)
Area
. ) Sofosbuvir: ) ) ]
Retention Time Sofosbuvir: - Varies with
o 3.674Phosphoryl Not Specified
(RT) in minutes ~48.0 method

impurity: 5.704

Experimental Protocols

Detailed methodologies are crucial for replicating analytical results. Below are summaries of

the experimental protocols for the methods cited in the comparison table.

Method 1: Isocratic RP-HPLC for Sofosbuvir and its Process-Related Impurity[1][2]

e Instrumentation: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 pm).

» Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
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e Flow Rate: 1.0 mL/min.

o Detection: UV detector at 260.0 nm.

« Injection Volume: Not specified.

e Column Temperature: Ambient.

o System Suitability Solution: A solution containing both Sofosbuvir and its phosphoryl impurity.
Method 2: Gradient RP-HPLC for Sofosbuvir and Velpatasvir Related Substances[3]

e Instrumentation: Waters X-bridge C18 column (150 mm x 4.6 mm, 3.5 um).

o Mobile Phase A: 0.6% Trifluoroacetic acid in water adjusted to pH 2.2 with acetonitrile (95:5
vIv).

» Mobile Phase B: A mixture of purified water, methanol, and acetonitrile (20:30:50 v/v/v).

e Flow Rate: 1.0 mL/min.

» Detection: Dual wavelength detection at 263 nm for Sofosbuvir and 320 nm for Velpatasvir.
« Injection Volume: Not specified.

e Column Temperature: 35°C.

o System Suitability Solution: A solution containing Sofosbuvir, Velpatasvir, and their known
impurities.

Experimental Workflow

The following diagram illustrates a typical workflow for performing a system suitability test in the
context of Sofosbuvir impurity analysis.
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System Suitability Test Workflow
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This comprehensive guide provides essential information for researchers and scientists
involved in the impurity analysis of Sofosbuvir. By adhering to well-defined system suitability
parameters and following robust experimental protocols, the reliability and accuracy of
analytical data can be assured, ultimately contributing to the safety and efficacy of the final
drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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